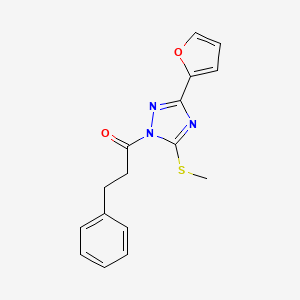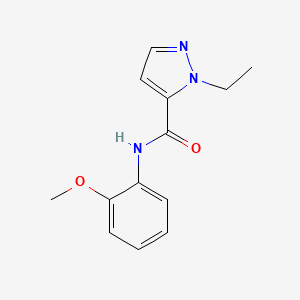
3-(2-furyl)-5-(methylthio)-1-(3-phenylpropanoyl)-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-furyl)-5-(methylthio)-1-(3-phenylpropanoyl)-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been the subject of numerous studies, and its synthesis, mechanism of action, and physiological effects have been extensively researched. In
作用机制
The exact mechanism of action of 3-(2-furyl)-5-(methylthio)-1-(3-phenylpropanoyl)-1H-1,2,4-triazole is not fully understood. However, it is believed to exert its antimicrobial and antifungal effects by inhibiting the synthesis of nucleic acids and proteins in microorganisms. Its anticancer activity is thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant adverse effects in vitro and in vivo. This compound has been found to exhibit antioxidant activity and has been shown to reduce oxidative stress in cells. It has also been found to possess anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 3-(2-furyl)-5-(methylthio)-1-(3-phenylpropanoyl)-1H-1,2,4-triazole in lab experiments is its low toxicity profile, which makes it a safe compound to work with. Its antimicrobial, antifungal, and anticancer properties also make it a valuable tool in the study of these diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are numerous future directions for the study of 3-(2-furyl)-5-(methylthio)-1-(3-phenylpropanoyl)-1H-1,2,4-triazole. One potential avenue of research is investigating its potential use as a fluorescent sensor for metal ions. Another area of interest is exploring its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for improved yield and purity.
合成方法
The synthesis of 3-(2-furyl)-5-(methylthio)-1-(3-phenylpropanoyl)-1H-1,2,4-triazole involves the condensation of 2-furylcarboxaldehyde and thiosemicarbazide in the presence of a catalyst. The resulting product is then treated with acetic anhydride and 3-phenylpropanoic acid to obtain the final compound. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the compound.
科学研究应用
The compound 3-(2-furyl)-5-(methylthio)-1-(3-phenylpropanoyl)-1H-1,2,4-triazole has been studied extensively for its potential applications in various fields. It has been found to possess antimicrobial, antifungal, and anticancer properties. This compound has also been investigated for its potential use as a fluorescent sensor for metal ions and as an antioxidant.
属性
IUPAC Name |
1-[3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-22-16-17-15(13-8-5-11-21-13)18-19(16)14(20)10-9-12-6-3-2-4-7-12/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBLKUKQLAUQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NN1C(=O)CCC2=CC=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(hydroxymethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5772883.png)


![4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5772908.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5772916.png)
![N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5772920.png)

![[5-ethyl-2-(ethylthio)-3-thienyl]methanol](/img/structure/B5772929.png)
![4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5772954.png)


![2-[(4-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5772977.png)
![3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5772984.png)
![N-ethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5772994.png)
